molecular formula C19H18ClN3O4S B2531813 (E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-92-4

(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2531813
CAS RN: 886951-92-4
M. Wt: 419.88
InChI Key: UKCZBMQWPDTQOB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H18ClN3O4S and its molecular weight is 419.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

One key application lies in the synthesis of novel heterocyclic compounds, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems. These compounds are synthesized from precursors that share functional groups with the compound . For example, 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, which are structurally related, are used as synthons for creating pyridothienopyrimidines and benzimidazoles, indicating the potential for creating diverse heterocyclic structures with significant pharmacological interest (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antibacterial and Anticancer Activities

Structurally related compounds have also been evaluated for their antibacterial and anticancer activities. For instance, thienopyridinone derivatives exhibit significant activity against various pathogens and cancer cell lines, suggesting that compounds with similar structural motifs could be explored for these applications. The synthesis and evaluation of 7-aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acids and their esters for antibacterial and anticancer properties highlight the potential of such compounds in medicinal chemistry (El-Abadelah, Nazer, Okasha, Calas, Bompart, & Mion, 1998).

Catalytic Applications and Chemical Transformations

Compounds bearing the thieno[2,3-c]pyridine motif serve as substrates or intermediates in catalytic reactions and chemical transformations, including [4+2] annulation reactions and the synthesis of complex nitrogen heterocycles. These reactions are essential for constructing pharmacologically relevant molecules and exploring new reaction mechanisms (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

methyl 3-carbamoyl-2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-27-19(26)23-9-8-12-14(10-23)28-18(16(12)17(21)25)22-15(24)7-6-11-4-2-3-5-13(11)20/h2-7H,8-10H2,1H3,(H2,21,25)(H,22,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCZBMQWPDTQOB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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